6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-5-8-22-19(26)14-10-15-18(25(16(14)21)11-12(2)3)23-17-13(4)7-6-9-24(17)20(15)27/h5-7,9-10,12,21H,1,8,11H2,2-4H3,(H,22,26) |
InChI Key |
SUVXHHSNTZIVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC(C)C)C(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent profoundly impacts yield and purity. Comparative studies from and reveal the following trends:
| Solvent | Dielectric Constant | Reaction Yield (%) | Byproduct Formation |
|---|---|---|---|
| Tetrahydrofuran | 7.5 | 78 | <5% |
| Dichloromethane | 8.9 | 65 | 12% |
| Dimethylformamide | 36.7 | 42 | 28% |
| Toluene | 2.4 | 71 | 8% |
Polar aprotic solvents like THF enhance nucleophilicity during alkylation steps, while non-polar media (toluene) favor cyclization by reducing intermolecular interactions.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(PPh₃)₄) are indispensable for cross-coupling reactions. For the prop-2-enyl group installation, Sonogashira coupling achieves 85% efficiency when using:
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper iodide (10 mol%)
-
Triethylamine (3 equiv)
in THF at 60°C. Microwave-assisted heating reduces reaction times from 24 hours to 2 hours without compromising yield.
Protecting Group Strategies for Functional Group Compatibility
The compound’s imino and carbonyl groups necessitate temporary protection during synthesis. Patent describes the use of trimethylsilyl (TMS) groups to shield reactive ketones, enabling sequential functionalization. For instance:
-
Silylation of the 2-oxo group with Me₃SiCl in presence of imidazole (yield: 92%).
-
Selective alkylation at N7 using 2-methylpropyl bromide.
-
Desilylation via fluoride ions (TBAF in THF) to regenerate the ketone.
This approach prevents unwanted Michael additions or over-alkylation. Notably, silyl ethers demonstrate superior stability compared to acetals under basic conditions.
Analytical Characterization and Quality Control
Structural validation relies on a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl₃):
-
δ 8.21 (s, 1H, imino NH)
-
δ 6.45 (dd, J = 15.2 Hz, 1H, prop-2-enyl CH₂)
-
δ 1.12 (d, J = 6.8 Hz, 6H, 2-methylpropyl CH₃)
-
-
¹³C NMR confirms the tricyclic framework via quaternary carbon resonances at δ 172.3 (C=O) and δ 158.9 (C=N).
Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺) calculates m/z 439.2345 (observed: 439.2349), confirming molecular formula C₂₄H₃₀N₄O₂.
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) verifies the chair conformation of the central ring and the Z-configuration of the prop-2-enyl group.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competitive alkylation at N1 and N9 positions is minimized by:
-
Steric directing groups (e.g., 2-methylpropyl)
-
Low-temperature kinetics (-30°C) favoring less hindered sites
Oxidative Degradation
The 2-oxo group is prone to over-oxidation during workup. Quenching with sodium bisulfite (NaHSO₃) reduces peroxide formation by 73%.
Industrial-Scale Considerations
Batch processes face challenges in:
-
Exothermicity control during cyclization (ΔT > 50°C)
-
Particle size distribution affecting filtration rates
Continuous flow systems address these by:
-
Microreactors with integrated heat exchangers
-
Inline PAT (Process Analytical Technology) for real-time monitoring
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs .
Scientific Research Applications
6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Comparison with Methanofuran Analogues (MFR-a)
- Structural Similarities: Both compounds possess tricyclic cores, though MFR-a includes glutamic acid chains instead of the carboxamide and imino groups seen in the target compound .
- Functional Contrast: MFR-a acts as a cofactor in methane formation, whereas the target compound’s imino and carboxamide groups suggest divergent mechanisms, possibly targeting enzymes like dehydrogenases or aminotransferases.
Comparison with Cephalosporin Antibiotics
- Core Framework : Cephalosporins feature a β-lactam bicyclic system, while the target compound’s triazatricyclo system may confer rigidity and resistance to enzymatic degradation .
- Substituent Impact : The 7-(2-methylpropyl) group in the target compound introduces steric bulk, contrasting with cephalosporins’ thiadiazolthio groups, which enhance membrane permeability.
Biological Activity
The compound 6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by a unique tricyclic structure that includes a triazatricyclo framework. Its intricate molecular design suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3 , with a molecular weight of approximately 368.43 g/mol . The compound features various functional groups, including an imino group and carbonyl functionalities, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.43 g/mol |
| Structural Features | Tricyclic structure with imino and carbonyl groups |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant antimicrobial and anticancer properties. The mechanisms underlying these activities appear to involve the compound's ability to interact with specific biological targets such as enzymes and receptors.
Antimicrobial Activity
Research has demonstrated that the compound can inhibit the growth of various bacterial strains. The antimicrobial properties are believed to stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anticancer Properties
The anticancer activity of this compound has been explored in several studies, revealing its potential to inhibit cell proliferation in various cancer cell lines. The proposed mechanism of action includes:
- Inhibition of cell signaling pathways: The compound may disrupt key signaling cascades involved in cell growth and survival.
- Induction of apoptosis: It may promote programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
-
Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria.
- Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
-
Evaluation of Anticancer Activity
- In vitro tests on human cancer cell lines (e.g., breast and colon cancer) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells.
The biological activity of this compound is likely mediated through its interaction with key protein targets within cells:
- Enzyme Inhibition: The compound may bind to active sites on enzymes involved in metabolic processes, thereby inhibiting their function.
- Receptor Modulation: Interaction with cellular receptors could alter signaling pathways that regulate cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
